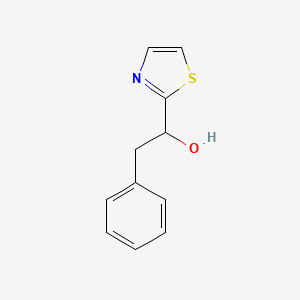

(R)-2-phenyl-1-(thiazol-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-phenyl-1-(thiazol-2-yl)ethanol is a chiral compound that features a phenyl group and a thiazole ring attached to an ethanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenyl-1-(thiazol-2-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and thiazole.

Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, such as esterification and reduction.

Coupling Reaction: The intermediate is then coupled with thiazole under specific conditions to form the desired product.

Chiral Resolution: The racemic mixture obtained is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-phenyl-1-(thiazol-2-yl)ethanol may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to increase yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-phenyl-1-(thiazol-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl or thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Substituted phenyl or thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

(R)-2-phenyl-1-(thiazol-2-yl)ethanol has been investigated for its anticancer properties. Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole compounds have shown IC50 values in the range of 10–30 µM against human glioblastoma cells and melanoma cells, suggesting their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 | 20 | Microtubule depolymerization |

| Compound B | WM793 | 15 | Apoptosis induction |

| This compound | A431 | <20 | Bcl-2 inhibition |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of thiazole derivatives, including this compound. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Growth Regulation in Plants

Recent studies have shown that this compound can enhance plant growth and yield. For example, experiments with rapeseed indicated that treatment with this compound resulted in a significant increase in seed yield—up to 40% higher than control samples—when applied at optimal concentrations .

Table 2: Effects on Rapeseed Yield

| Treatment Concentration (mg/L) | Seed Yield (t/ha) | Oil Content Increase (%) |

|---|---|---|

| 25 | 2.07 | 13.3 |

| 150 | 2.44 | 39.3 |

The compound's ability to regulate growth is attributed to its interaction with plant physiological processes, potentially enhancing biochemical pathways related to nutrient uptake and stress response .

Biological Research

Sortase A Inhibition

this compound has been explored as a potential inhibitor of Sortase A, an enzyme implicated in the virulence of certain pathogens. Inhibiting this enzyme could pave the way for new therapeutic strategies against bacterial infections .

Mechanism of Action

The exact mechanisms through which this compound exerts its biological effects are not fully understood; however, it is believed to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways .

Mechanism of Action

The mechanism of action of ®-2-phenyl-1-(thiazol-2-yl)ethanol involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways Involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

(S)-2-phenyl-1-(thiazol-2-yl)ethanol: The enantiomer of the compound with different biological activities.

2-phenyl-1-(thiazol-2-yl)ethanone: A related compound with a ketone group instead of a hydroxyl group.

2-phenyl-1-(thiazol-2-yl)ethane: A reduced form of the compound without the hydroxyl group.

Uniqueness

®-2-phenyl-1-(thiazol-2-yl)ethanol is unique due to its chiral nature and the presence of both phenyl and thiazole rings, which contribute to its distinct chemical and biological properties.

Biological Activity

(R)-2-phenyl-1-(thiazol-2-yl)ethanol is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound can be synthesized through various methods that typically involve the reaction of thiazole derivatives with phenyl compounds. The synthesis often employs solvents like ethanol and catalysts such as BF3·OEt2 to enhance yields and enantioselectivity .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied, revealing significant potential in several areas:

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance, compounds containing thiazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives range from 0.17 mg/mL to 0.47 mg/mL against various bacterial strains such as E. coli and Bacillus cereus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 1 | E. coli | 0.23 | 0.47 |

| 2 | Bacillus cereus | 0.17 | 0.23 |

| 3 | Staphylococcus aureus | 0.20 | 0.30 |

2. Anticancer Activity

Thiazole derivatives, including this compound, have demonstrated significant anticancer properties in various studies. For example, recent research indicated that certain thiazoles can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported at approximately 2.57 µM for MCF-7 cells, showcasing their potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 |

| 4c | HepG2 | 7.26 ± 0.44 |

| Staurosporine | MCF-7 | 6.77 ± 0.41 |

| Staurosporine | HepG2 | 8.40 ± 0.51 |

The mechanism by which this compound exerts its biological effects is multifaceted:

Antimicrobial Mechanism

Thiazole derivatives are believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death . The binding affinity of these compounds to bacterial enzymes, such as Sortase A, has been highlighted in studies, indicating a potential non-competitive inhibition mechanism .

Anticancer Mechanism

The anticancer effects are attributed to the ability of thiazole compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation . For example, the inhibition of VEGFR-2 has been linked to the anticancer activity of certain thiazole derivatives, suggesting a targeted approach in cancer therapy .

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted on a series of thiazole compounds demonstrated significant antibacterial activity against multi-drug resistant strains, emphasizing their potential role in treating infections caused by resistant bacteria .

- Anticancer Trials : In vitro studies showed that specific thiazole derivatives could significantly reduce cell viability in breast and liver cancer cell lines compared to standard treatments, suggesting that these compounds could serve as lead structures for drug development .

Properties

IUPAC Name |

2-phenyl-1-(1,3-thiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMNNNUMCSZLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.